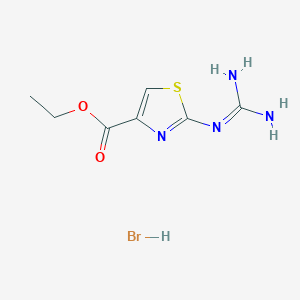

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with the molecular formula C7H11BrN4O2S . It is produced by MATRIX SCIENTIFIC .

Molecular Structure Analysis

The molecular structure of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can be represented by the formula C7H11BrN4O2S . The compound has a mono-isotopic mass of 214.052444 Da .Physical And Chemical Properties Analysis

The melting point of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is reported to be between 188 and 190°C .Aplicaciones Científicas De Investigación

Subheading Crystal Structure and Hydrogen Bonding

The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate showcases hydrogen-bonding interactions, vital for molecular stability and potential drug design applications. The molecules associate via N—H⋯N interactions, forming hydrogen-bonded dimers and quartets, crucial for understanding molecular packing and interactions (Lynch & Mcclenaghan, 2004).

Chemical Synthesis Techniques

Subheading Novel Synthesis Methods

Innovative techniques like ultrasonic and thermally mediated nucleophilic displacement were employed to synthesize novel 2-amino-1,3-thiazole-5-carboxylates, showcasing advanced methods in chemical synthesis and potential for creating new compounds for research (Baker & Williams, 2003).

Computational Chemistry and Material Science

Subheading Computational Insight and Material Applications

The synthesis of thiazole-based derivatives and their comprehensive analysis via spectroscopic techniques and DFT calculations offer insights into their molecular structure and potential applications in material science, especially for nonlinear optical (NLO) properties and optoelectronic applications (Haroon et al., 2020).

Corrosion Inhibition

Subheading Industrial Application in Corrosion Inhibition

Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrates corrosion inhibition efficiency, preventing the corrosion of AA6061 alloy in acidic media. Its efficiency and chemisorption on metal surfaces highlight its potential industrial applications in protecting materials against corrosion (Raviprabha & Bhat, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be better understood .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide are not yet fully characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to better understand the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide are currently under investigation. As more research is conducted, the specific effects of this compound at the molecular and cellular levels will become clearer .

Propiedades

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBLLNBLKAGOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=C(N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2598466.png)

![2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2598467.png)

![2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2598471.png)

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)

![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)

![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)